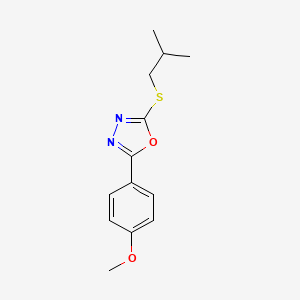
2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole is a member of methoxybenzenes.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole and its derivatives have been studied for their computational and pharmacological potentials. Research by Faheem (2018) focused on the computational evaluation and pharmacological properties, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlighted the binding and moderate inhibitory effects in various assays, particularly noting the affinity for COX-2 and 5-LOX, correlated to analgesic and anti-inflammatory effects (Faheem, 2018).
Anticonvulsive Activity
Tsitsa et al. (1989) synthesized new derivatives of 1,3,4-oxadiazoles and evaluated them for anticonvulsant activity. One particular compound, a derivative of 2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole, demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).
Corrosion Inhibition
In the field of corrosion science, Bouklah et al. (2006) explored the thermodynamic properties of derivatives of 1,3,4-oxadiazole as corrosion inhibitors. They found that these compounds, including 2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole, exhibited excellent performance as corrosion inhibitors for mild steel in sulfuric acid media (Bouklah et al., 2006).
Antibacterial Activity
The antibacterial activity of 1,3,4-oxadiazole derivatives has been a significant area of research. Rai et al. (2009) synthesized novel derivatives and assessed their antibacterial efficacy, demonstrating that certain compounds exhibited significant activity against various bacterial strains (Rai et al., 2009).
Antimicrobial and Anticancer Agents
Ahsan and Shastri (2015) reported on the synthesis of oxadiazole analogues, characterized by their antimicrobial and antiproliferative activities. They evaluated these compounds for in vitro antiproliferative activity against various human cancer cell lines, including leukemia, lung cancer, and breast cancer, demonstrating promising results (Ahsan & Shastri, 2015).
Propriétés
Nom du produit |
2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-15-14-12(17-13)10-4-6-11(16-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clé InChI |
FVYHWIBDYLBPNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)
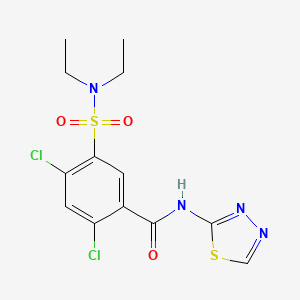
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
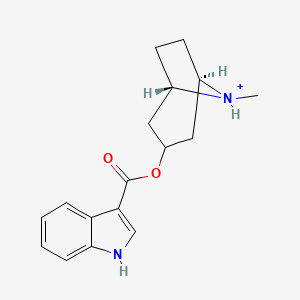
![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)
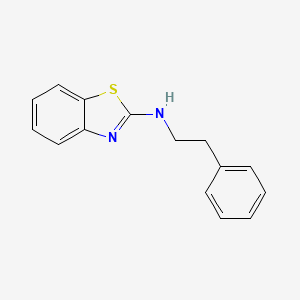
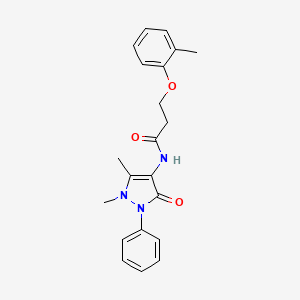
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)
![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)
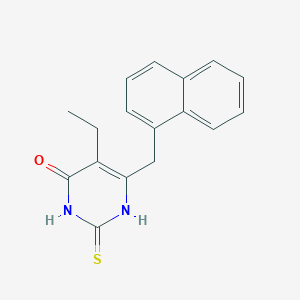
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)